1-(3-Methoxypyridin-2-yl)propan-2-one

Vue d'ensemble

Description

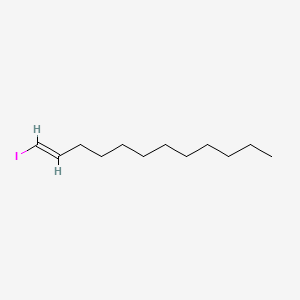

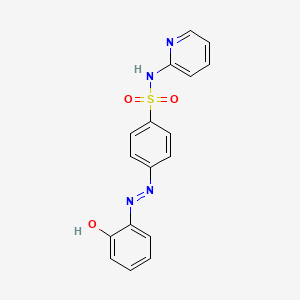

“1-(3-Methoxypyridin-2-yl)propan-2-one” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by other names such as “(3-methoxy-pyridin-2-yl)-propan-2-one” and "2-Propanone, 1-(3-methoxy-2-pyridinyl)-" .

Synthesis Analysis

The synthesis of “1-(3-Methoxypyridin-2-yl)propan-2-one” involves a stirred solution of 3-methoxy-2-methylpyridine in tetrahydrofuran. A solution of n-butyllithium in n-hexane is added dropwise at -50° C. under a nitrogen atmosphere, and the mixture is warmed to 0° C. The mixture is then cooled to -50° C., and N,N-dimethylacetamide is added dropwise. The mixture is then warmed to room temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography to give "1-(3-Methoxypyridin-2-yl)propan-2-one" .Physical And Chemical Properties Analysis

“1-(3-Methoxypyridin-2-yl)propan-2-one” has a boiling point of 86-92 °C (Press: 0.10-0.12 Torr) and a predicted density of 1.078±0.06 g/cm3. Its pKa is predicted to be 3.91±0.10 .Applications De Recherche Scientifique

Drug Development and Modification

Compounds containing the 3-methoxy-2-aminopyridine moiety, similar to 1-(3-Methoxypyridin-2-yl)propan-2-one, have been identified as potent inhibitors with applications in oncology. Structural modifications to these compounds have been undertaken to reduce safety risks such as mutagenic potential and drug-drug interactions, highlighting their significance in developing safer pharmaceutical agents (Palmer et al., 2012). Additionally, analogs of 1-(3-Methoxypyridin-2-yl)propan-2-one have been evaluated for their potential in treating osteoporosis and as anti-cancer agents, indicating the compound's relevance in therapeutic interventions for chronic and life-threatening diseases (Hutchinson et al., 2003), (Lee et al., 2004).

Material Science and Chemistry

The structural versatility of 1-(3-Methoxypyridin-2-yl)propan-2-one derivatives enables their application in material science, such as the development of adhesive polymers. These compounds have been synthesized and evaluated for their potential in creating new materials with specific properties, such as improved hydrolytic stability and adhesive properties, which are crucial for dental applications (Moszner et al., 2006). Furthermore, the synthesis of 2-methoxypyridine-3-carbonitriles demonstrates the compound's utility in creating a range of heterocyclic compounds with potential applications in various fields of chemistry (Victory et al., 1993).

Safety and Hazards

The safety data sheet for “1-(3-Methoxypyridin-2-yl)propan-2-one” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .

Propriétés

IUPAC Name |

1-(3-methoxypyridin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIYCDQNEDVHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypyridin-2-yl)propan-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)

![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)

![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)